molecular formula C11H14O2S B14384395 1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene CAS No. 88235-30-7

1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene

Cat. No.: B14384395
CAS No.: 88235-30-7
M. Wt: 210.29 g/mol
InChI Key: GYAOILJAQGXZEI-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene: is an organic compound with the molecular formula C11H14O2S It is a derivative of benzene, characterized by the presence of two methoxy groups and a methylsulfanyl group attached to an ethenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2-dimethoxybenzene and a suitable methylsulfanyl-containing reagent.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the desired transformations.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes, including:

    Batch or Continuous Processes: Depending on the scale of production, either batch or continuous processes may be employed.

    Optimization of Reaction Parameters: Industrial production focuses on optimizing reaction parameters, such as temperature, pressure, and reaction time, to achieve high yields and purity.

    Purification Techniques: Advanced purification techniques, such as distillation and chromatography, are used to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of reduced derivatives, such as thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ethenyl side chain.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.

    Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Catalysts: Catalysts like palladium or platinum may be employed in certain reactions to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions include:

    Sulfoxides and Sulfones: Resulting from oxidation reactions.

    Thiols: Formed through reduction reactions.

    Substituted Derivatives: Various substituted derivatives can be obtained through substitution reactions.

Scientific Research Applications

1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Pathways Involved: It may modulate various biochemical pathways, including oxidative stress and signal transduction pathways.

    Binding Interactions: The presence of methoxy and methylsulfanyl groups influences its binding interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethoxybenzene: A simpler derivative with only methoxy groups.

    1,2-Dimethoxy-4-vinylbenzene: Lacks the methylsulfanyl group.

    1,2-Dimethoxy-4-(prop-1-enyl)benzene: Contains a different side chain.

Uniqueness

1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene is unique due to the presence of both methoxy and methylsulfanyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

88235-30-7

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

1,2-dimethoxy-4-(2-methylsulfanylethenyl)benzene

InChI

InChI=1S/C11H14O2S/c1-12-10-5-4-9(6-7-14-3)8-11(10)13-2/h4-8H,1-3H3

InChI Key

GYAOILJAQGXZEI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CSC)OC

Origin of Product

United States

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